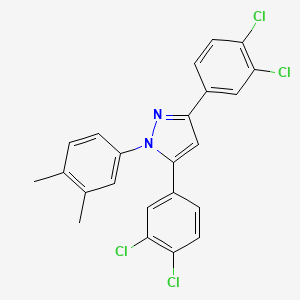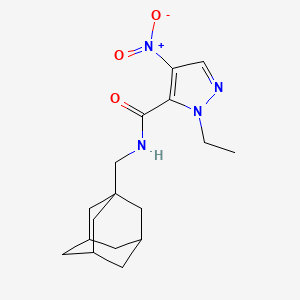![molecular formula C25H17F2N3O2 B10914752 4-[4-(difluoromethyl)-3-methyl-6-(naphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid](/img/structure/B10914752.png)
4-[4-(difluoromethyl)-3-methyl-6-(naphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]BENZOIC ACID is a complex organic compound with a unique structure that includes difluoromethyl, methyl, naphthyl, pyrazolo[3,4-b]pyridin, and benzoic acid moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]BENZOIC ACID typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridin core, introduction of the difluoromethyl group, and subsequent functionalization to attach the benzoic acid moiety. The reaction conditions often require the use of metal catalysts, such as palladium or copper, and specific reagents to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]BENZOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, while the pyrazolo[3,4-b]pyridin core may interact with key enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(TRIFLUOROMETHYL)-3-METHYL-6-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]BENZOIC ACID
- 4-[4-(CHLOROMETHYL)-3-METHYL-6-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]BENZOIC ACID
Uniqueness
4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]BENZOIC ACID is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to target proteins, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H17F2N3O2 |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
4-[4-(difluoromethyl)-3-methyl-6-naphthalen-1-ylpyrazolo[3,4-b]pyridin-1-yl]benzoic acid |
InChI |
InChI=1S/C25H17F2N3O2/c1-14-22-20(23(26)27)13-21(19-8-4-6-15-5-2-3-7-18(15)19)28-24(22)30(29-14)17-11-9-16(10-12-17)25(31)32/h2-13,23H,1H3,(H,31,32) |
InChI Key |
DQNOLNZQMIALHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC4=CC=CC=C43)C(F)F)C5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914674.png)
![4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B10914677.png)
![N-(2,5-dimethoxyphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914684.png)
![7-[4-(propan-2-yl)phenyl]-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10914699.png)

![4-hydroxy-5-[2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10914715.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B10914722.png)
![N-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10914729.png)
![6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10914739.png)
![methyl 4-{[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10914743.png)
![1-(butan-2-yl)-5-(difluoromethyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10914744.png)
![6-cyclopropyl-3-(3-methoxyphenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10914747.png)
![(16E)-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]estra-1(10),2,4-triene-3,17-diol](/img/structure/B10914764.png)
